molecular formula C8H15NO B13197114 1-Amino-1-cyclopropylpentan-3-one

1-Amino-1-cyclopropylpentan-3-one

Cat. No.: B13197114
M. Wt: 141.21 g/mol
InChI Key: CPBRAADREQESJQ-UHFFFAOYSA-N
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Description

1-Amino-1-cyclopropylpentan-3-one is an organic compound with the molecular formula C₈H₁₅NO. This compound features a cyclopropyl group attached to a pentanone backbone, with an amino group at the first carbon position. It is of interest in various fields of chemistry and biochemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Amino-1-cyclopropylpentan-3-one can be synthesized through several methods. One common approach involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another method includes the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions: 1-Amino-1-cyclopropylpentan-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of alcohols.

    Substitution: Formation of amides or sulfonamides.

Scientific Research Applications

1-Amino-1-cyclopropylpentan-3-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Amino-1-cyclopropylpentan-3-one involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or modulator of specific biochemical pathways, influencing cellular processes. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and altering metabolic pathways .

Comparison with Similar Compounds

Uniqueness: 1-Amino-1-cyclopropylpentan-3-one is unique due to its combination of a cyclopropyl group and a pentanone backbone, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

IUPAC Name

1-amino-1-cyclopropylpentan-3-one

InChI

InChI=1S/C8H15NO/c1-2-7(10)5-8(9)6-3-4-6/h6,8H,2-5,9H2,1H3

InChI Key

CPBRAADREQESJQ-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)CC(C1CC1)N

Origin of Product

United States

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